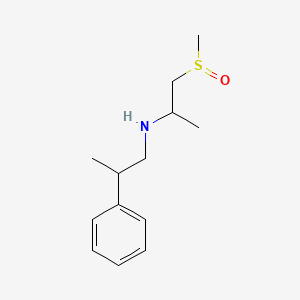
3-Methyl-1-(2-phenylpropylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-phenylpropylamino)butan-2-ol is an organic compound characterized by its complex structure, which includes a secondary alcohol and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenylpropylamino)butan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and 2-phenylpropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 3-methyl-2-butanone with 2-phenylpropylamine under acidic or basic conditions to form an imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-phenylpropylamino)butan-2-ol can undergo various chemical reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
3-Methyl-1-(2-phenylpropylamino)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of secondary alcohols and amines on biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-phenylpropylamino)butan-2-ol involves its interaction with biological molecules through its alcohol and amine groups. These functional groups can form hydrogen bonds and participate in various biochemical pathways, affecting molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol: A simpler alcohol with similar structural features but lacking the amine group.
2-Phenylpropylamine: Contains the amine group but lacks the secondary alcohol.
3-Methyl-2-butanone: A ketone that can be used as a starting material for the synthesis of the compound.
Uniqueness
3-Methyl-1-(2-phenylpropylamino)butan-2-ol is unique due to the presence of both a secondary alcohol and an amine group in its structure, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methyl-1-(2-phenylpropylamino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)14(16)10-15-9-12(3)13-7-5-4-6-8-13/h4-8,11-12,14-16H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATAOPJTZZKZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNCC(C)C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-methyl-5-[(1-methylcyclopropyl)sulfamoyl]-1-benzofuran-2-carboxylate](/img/structure/B6693380.png)



![2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B6693397.png)



![(2S)-1-[1-(3-chloro-2-fluorophenyl)propylamino]propan-2-ol](/img/structure/B6693427.png)
![3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6693434.png)
![N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide](/img/structure/B6693441.png)
![3-bromo-5-methyl-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6693442.png)

![2-fluoro-6-hydroxy-N-[2-(triazol-1-yl)ethyl]benzamide](/img/structure/B6693461.png)
